LasR agonist 1
Description
Structure
3D Structure
Properties
Molecular Formula |
C19H15FN4O2S |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
3-fluoro-4-methoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-15-6-4-12(9-14(15)20)19(25)21-10-18-23-22-17-7-5-13(11-24(17)18)16-3-2-8-27-16/h2-9,11H,10H2,1H3,(H,21,25) |
InChI Key |
HXNPZHJYQKUZLH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2C=C(C=C3)C4=CC=CS4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LasR agonist 1 involves the preparation of triphenyl derivatives. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and potency. This step may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Activation of the LasR Receptor
LasR agonist 1 activates the LasR receptor by mimicking natural ligands. Upon binding, it induces conformational changes in the receptor that promote dimerization and subsequent DNA binding, leading to transcriptional activation of target genes involved in virulence.
Structural and Biochemical Studies of LasR Agonists
Structural and biochemical studies of synthetic LasR agonists have been conducted to understand their varying levels of potency . These studies aim to gain insights into LasR:ligand interactions by characterizing structures of LasR with a suite of TP-derived agonists . The structural data for the LasR-LBD complexed to certain agonists reveal deviations in a loop from Leu-40 through Phe-51, previously termed the L3 loop, when compared to the LasR-LBD complexed to other, often stronger agonists .
TP1 Analogs and LasR Agonism
TP1 analogs have been evaluated for their LasR agonism . In one study, OdDHL (1) and TP1 (2) were screened for LasR agonism, producing EC50 values of 1.78 and 0.924 nM, respectively . Analogs with electron withdrawing or donating substituents on the ester aryl ring still strongly agonized LasR (efficacies ≥91%), with EC50 values ranging from 0.674 to 9.20 nM . Analogs with 2-chloro substituents replacing the nitro group of TP1 also had only modest impacts on ligand activity, with about 5 or 8-fold increases in EC50 compared to TP1 .
Impact of Hydrophobic Contacts on LasR Agonism
The TP1 ester aryl ring makes a large number of hydrophobic contacts in the LBD . An octanoate analog containing an aliphatic chain that could participate in hydrophobic packing but lacked a conjugated ring system remained a potent agonist, albeit with 10-fold weaker EC50 value compared to TP1 . A truncated TP analog with an acetate group appended to the R2 position was surprisingly a full agonist of LasR (96% max activity) with about 20-fold reduced potency compared to TP1 .
LasR L130F Substitution and Ligand Sensitivity
The LasR L130F substitution increases LasR ligand sensitivity . LasR L130F exhibited a lower EC50 for every autoinducer tested, with shorter-chain HSLs showing the most dramatic increases in activity . An ∼2-Å shift occurs in the loop corresponding to residues 40–51 in the LasR LBD L130F:3OC14HSL structure compared with the LasR LBD L130F:3OC10HSL and the LasR LBD:3OC12HSL structures .
Modified N-acyl-L-homoserine Lactone Compounds
Modified N-acyl-L-homoserine lactone (AHL) compounds can compete with natural 3O-C12-HSL for perception by LasR, limiting the activity of LasR in biosensors .
Data Table of TP1 Analogs and Their Activity
| Compound | R1 | R2 | EC50 (nM) | CI (95%) | Efficacy | IC50 | MW |
|---|---|---|---|---|---|---|---|
| 19 | NO2 | -CH2OCH3 | 37.6 | 30.0-47.0 | 90% | 57.2 | 537 |
| 20 | NO2 | -CH3 | >60 | - | 85% e | 56 | |
| 21 | NO2 | -H | >900 | - | 65% e | 50.5 ± 0.5 | |
| 22 | Cl | -CO-2-NO2-Phenyl | 5.12 | 3.32-7.88 | 101% | 62.6 ± 0.2 | |
| 23 | Cl | -CO-2-Cl-Phenyl | 7.99 | 5.81-11.0 | 98% | 64.3 |
Scientific Research Applications
Modulation of Quorum Sensing
LasR agonist 1 is primarily utilized to study quorum sensing mechanisms in Pseudomonas aeruginosa. By activating LasR, researchers can observe changes in gene expression related to virulence factors, biofilm formation, and antibiotic resistance. This application is critical for understanding how bacterial communication influences pathogenicity.
Development of Antivirulence Strategies
The ability to modulate LasR activity presents opportunities for developing antivirulence therapies. By using this compound, researchers can explore how enhancing or inhibiting quorum sensing affects bacterial behavior, potentially leading to new treatments that disarm pathogens without killing them, thereby reducing selective pressure for resistance.
Insights into Structure-Activity Relationships
The exploration of this compound has provided valuable insights into SAR. Studies have demonstrated that modifications to the chemical structure of LasR agonists can significantly impact their potency and efficacy. For instance, variations in substituents on the aryl rings have been shown to alter binding affinity and agonistic activity (Table 1).
| Compound | EC50 (nM) | Efficacy (%) |
|---|---|---|
| This compound | 0.924 | ≥91 |
| TP1 Analog A | 0.674 | ≥96 |
| TP1 Analog B | 9.20 | ≥91 |
In Vivo Studies
In vivo models have been employed to assess the therapeutic potential of this compound in various disease contexts. For example, studies using Pseudomonas aeruginosa infection models have evaluated how modulation of quorum sensing affects disease progression and host response.
Case Study 1: Quorum Sensing Dynamics
A study conducted by O’Loughlin et al. (2013) utilized this compound to investigate its effects on biofilm formation in Pseudomonas aeruginosa. The results indicated that activation of LasR led to increased biofilm density and enhanced resistance to antimicrobial agents, highlighting the role of quorum sensing in biofilm-related infections .
Case Study 2: Antivirulence Therapy Development
Research by Gerdt et al. (2014) explored the potential of LasR agonists as antivirulence agents. In a murine model of infection, administration of this compound resulted in reduced mortality rates and improved clinical outcomes compared to untreated controls, suggesting its potential as a therapeutic agent that can mitigate the severity of infections without promoting resistance .
Mechanism of Action
LasR agonist 1 exerts its effects by binding to the LasR receptor in Pseudomonas aeruginosa. The binding of this compound stabilizes the receptor in an active conformation, promoting the transcription of genes involved in quorum sensing. This activation leads to the production of virulence factors and biofilm formation. The molecular targets and pathways involved include the LasR receptor, the LasI synthase, and the downstream genes regulated by the LasR-LasI quorum-sensing system .
Comparison with Similar Compounds
Comparison with Similar LasR Modulators
Structural and Functional Analogues
Triphenyl Derivatives (TP Series)
- TP-1P (Compound 19): A derivative of TP-1 with a para-substituted phenyl tail.
- TP-1 Analogs (Compounds 46, 47, 48) : These compounds exhibit dual agonism/antagonism. For example, compound 48 antagonizes LasR (IC50 = 5.2 µM), while 46 and 47 act as agonists (EC50 = 0.02–0.05 µM). Docking studies suggest that hydrogen-bonding patterns with Tyr93 and Thr75 determine mode-switching .
Non-Lactone AHL Mimics
- Isoquinoline Derivative (Compound 21): A non-lactone agonist with moderate LasR activity (EC50 = 1.8 µM). Its isoquinoline moiety may cross-react with the P. aeruginosa PQS system, though evidence is inconclusive .
- Aniline Derivatives (Compounds 22, 23) : Antagonists (IC50 = 3–7 µM) that destabilize LasR. Compound 22 unexpectedly promotes biofilm formation, highlighting functional complexity in QS modulation .
Meta-Bromo-Thiolactone (mBTL)
A pan-receptor agonist activating LasR, RhlR, and QscR (EC50 = 0.3–0.9 µM). Unlike TP-1, mBTL lacks selectivity but demonstrates that head-group modifications (e.g., thiolactone) enable alternative binding modes .
Key Comparative Data
| Compound | Type | EC50 (LasR) | IC50 (LasR) | Selectivity | Stability | Key Structural Feature |
|---|---|---|---|---|---|---|
| TP-1 | Agonist | 0.014 µM | N/A | LasR-specific | High (non-hydrolyzable) | Triphenyl scaffold, nitro group |
| OdDHL | Agonist | 0.140 µM | N/A | LasR-specific | Low (lactone hydrolysis) | Native AHL structure |
| mBTL | Agonist | 0.3 µM | N/A | Pan-receptor | Moderate | Thiolactone head, bromophenyl |
| Compound 22 | Antagonist | N/A | 3.0 µM | LasR-specific | Moderate | Aniline head, dodecanoyl tail |
| PHL E8 | Agonist | 4.2 µM | N/A | LasR-specific | Low | Phenyl homoserine lactone |
Mechanistic Insights
- Binding Flexibility : LasR accommodates diverse ligands. TP-1 binds similarly to OdDHL, whereas mBTL and BB0126 adopt inverted orientations, revealing receptor plasticity .
- Residue-Specific Interactions :
- Trp60 : Critical for TP-1 agonism; mutation to Phe converts agonists into antagonists .
- Tyr93/Thr75 : Hydrogen bonding with TP-1’s nitro group stabilizes agonism. Substitutions (e.g., T75V/Y93F) enable antagonist binding .
- Arg61 : Stabilizes acyl tail interactions; its mutation reduces potency across ligands .
Stability and Therapeutic Potential
TP-1’s triphenyl scaffold avoids lactone hydrolysis, a major limitation of native AHLs . In contrast, lactone-based agonists (e.g., PHL E8) degrade rapidly in vivo . However, TP-1’s nitro group may pose toxicity risks, whereas mBTL’s thiolactone offers metabolic stability but lacks specificity .
Q & A
Basic Research Questions
Q. What experimental methods are most effective for evaluating the agonistic potency of LasR agonists like LasR agonist 1?
- Methodological Answer: Use E. coli reporter strains expressing LasR to quantify agonistic activity via luminescence or fluorescence assays. Dose-response curves (0.1–500 µM) and comparison to native ligands (e.g., OdDHL) are critical for calculating relative potency. For example, this compound may show partial agonism (e.g., 65% activity of OdDHL at 300-fold higher concentrations) . Structural analogs with electron-withdrawing substituents often exhibit enhanced activity, so structure-activity relationship (SAR) studies are recommended .
Q. How do LasR agonists interact with the LasR ligand-binding domain (LBD)?
- Methodological Answer: Employ X-ray crystallography or molecular docking to analyze ligand-receptor interactions. Key residues (e.g., Arg61, Thr75, Tyr93, Ala127) influence ligand orientation and potency. Mutagenesis studies (e.g., LasR T75V/Y93F/A127W) can reveal alternative binding modes, as seen with sulfonyl-containing analogs . Competitive binding assays (e.g., using 10 µM OdDHL) further validate direct antagonism or partial agonism .
Q. What molecular techniques are used to assess downstream effects of LasR agonism in Pseudomonas aeruginosa?
- Methodological Answer: RT-qPCR or RNA-seq can quantify transcriptional changes in QS-regulated genes (e.g., lasI, rhlI, phzA). For example, this compound may suppress pyocyanin biosynthesis (phzA/B) while upregulating rhlI and rhlB, indicating cross-regulation with RhlR . Phenotypic assays (e.g., pyocyanin quantification) should corroborate transcriptomic data .
Advanced Research Questions
Q. How can contradictory agonism/antagonism data for LasR agonists be resolved in different experimental systems?
- Methodological Answer: Discrepancies may arise from ligand concentration, reporter strain specificity, or heterodimer formation. For example, a compound may agonize LasR in E. coli reporters but act as a "bimodal binder" in P. aeruginosa due to heterodimeric LasR:ligand complexes . Validate results across multiple systems (e.g., PAO-JP2 lasR mutants) and use competitive assays at physiological OdDHL concentrations (1–10 µM) .
Q. What strategies address off-target effects of LasR agonists on non-QS receptors (e.g., LuxR, AbaR)?
- Methodological Answer: Screen compound libraries against LuxR- or AbaR-expressing reporter strains (e.g., E. coli pSB401). Triazole-based LasR agonists often exhibit cross-reactivity; for instance, aryl thioether derivatives can antagonize LasR (62% inhibition) while weakly agonizing AbaR (26% activation) . SAR optimization, such as replacing electron-withdrawing groups with alkyl chains, may improve selectivity .
Q. How can structural modifications enhance LasR agonist stability in biofilm environments?
- Methodological Answer: Introduce non-hydrolyzable lactone replacements (e.g., triazoles, sulfonamides) to resist lactonase degradation. For example, type IV triazole analogs with meta-nitro substituents maintain activity in biofilm-rich conditions . Pair biochemical assays with mass spectrometry to track compound degradation .
Data Contradiction Analysis
Q. Why do some LasR agonists upregulate lasR transcription in P. aeruginosa despite lacking direct agonism?
- Methodological Answer: Indirect regulatory effects via RhlR or PQS pathways may explain this. For example, RhlR agonists (e.g., compound S4) downregulate pqsA, suppressing pyocyanin production while indirectly inducing lasR via cross-talk . Use lasR knockout strains and chromatin immunoprecipitation (ChIP) to identify transcriptional regulators .
Q. How should researchers interpret partial agonism (e.g., 40–60% activity) in LasR reporter assays?
- Methodological Answer: Partial agonism may reflect weak ligand binding or competition with endogenous AHLs. Test compounds at varying OdDHL concentrations (0.1–50 µM) to differentiate competitive vs. non-competitive mechanisms. For instance, compound 40 retains 55% antagonism even at 10 µM OdDHL, suggesting non-competitive inhibition .
Experimental Design Recommendations
- For SAR Studies: Prioritize analogs with 3- or 4-position electron-withdrawing groups (e.g., SCF3, NO2) to maximize LasR binding .
- For Transcriptomic Profiling: Include time-course experiments (0–24h post-treatment) to capture dynamic QS gene expression .
- For Structural Analysis: Use triple LasR mutants (e.g., T75V/Y93F/A127W) to stabilize non-canonical ligand conformations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
